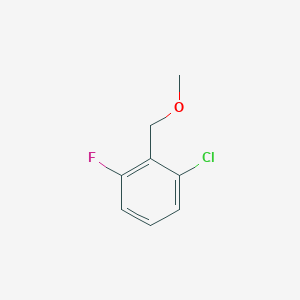
3-(4-Chlorophenyl)-2-(trifluoromethyl)thiophen-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-2-(trifluoromethyl)thiophen-5-carbonyl chloride (CTC) is a chlorinated phenylthiophenylcarbonyl compound that has been studied for its potential applications in scientific research. It is a colorless, volatile, and flammable liquid with a boiling point of 81°C. CTC is used as a reagent in organic synthesis, and has been studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-2-(trifluoromethyl)thiophen-5-carbonyl chloride has been studied for its potential applications in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. It has been used as a reagent in organic synthesis, and has been studied for its potential applications in drug discovery and development. It has also been studied for its ability to bind to certain proteins, and has been used as a probe for studying protein-protein interactions.
Wirkmechanismus
3-(4-Chlorophenyl)-2-(trifluoromethyl)thiophen-5-carbonyl chloride has been studied for its ability to bind to certain proteins, and has been used as a probe for studying protein-protein interactions. It has been shown to bind to the cysteine residues of proteins, and to form a covalent bond. This covalent bond is believed to be responsible for the protein-protein interactions that 3-(4-Chlorophenyl)-2-(trifluoromethyl)thiophen-5-carbonyl chloride is capable of inducing.
Biochemical and Physiological Effects
3-(4-Chlorophenyl)-2-(trifluoromethyl)thiophen-5-carbonyl chloride has been studied for its potential biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in cells, and to cause oxidative damage to proteins, lipids, and DNA. It has also been shown to induce apoptosis in cells, and to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Chlorophenyl)-2-(trifluoromethyl)thiophen-5-carbonyl chloride has several advantages for use in scientific research. It is a relatively inexpensive reagent, and is easy to obtain and store. It is also relatively stable, and has a low boiling point, making it easy to use in laboratory experiments. The main limitation of 3-(4-Chlorophenyl)-2-(trifluoromethyl)thiophen-5-carbonyl chloride is its potential toxicity, as it has been shown to cause oxidative damage and induce apoptosis in cells.
Zukünftige Richtungen
The potential applications of 3-(4-Chlorophenyl)-2-(trifluoromethyl)thiophen-5-carbonyl chloride in scientific research are still being explored. Future research could focus on further exploring its ability to induce protein-protein interactions, and its potential use in drug discovery and development. Additionally, further research could be conducted to investigate its potential toxicity, and to develop strategies to reduce its toxicity. Additional research could also be conducted to explore its potential applications in other fields, such as biotechnology and nanotechnology.
Synthesemethoden
3-(4-Chlorophenyl)-2-(trifluoromethyl)thiophen-5-carbonyl chloride can be synthesized through a reaction between 4-chlorophenol and trifluoromethylthiophenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent, such as acetonitrile, at a temperature of around 80°C. The reaction yields 3-(4-Chlorophenyl)-2-(trifluoromethyl)thiophen-5-carbonyl chloride in a yield of around 70-80%.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-5-(trifluoromethyl)thiophene-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2F3OS/c13-7-3-1-6(2-4-7)8-5-9(11(14)18)19-10(8)12(15,16)17/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGPRQIGXFKQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC(=C2)C(=O)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









carbamate](/img/structure/B6325879.png)




